molecular formula C8H4Cl2N2O B12970787 5,7-Dichloro-1,6-naphthyridin-3-ol

5,7-Dichloro-1,6-naphthyridin-3-ol

Cat. No.: B12970787
M. Wt: 215.03 g/mol
InChI Key: ITTKCNXMWGQWAD-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,6-naphthyridin-3-ol is a versatile chemical intermediate in medicinal chemistry and drug discovery research. The naphthyridine scaffold is a privileged structure in pharmaceutical development, known for its diverse biological activities . The reactive chloro substituents at the 5 and 7 positions make this compound a valuable precursor for step-wise functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing for the creation of diverse compound libraries . The hydroxyl group at the 3-position offers a further handle for chemical modification or can be involved in key molecular interactions, such as hydrogen bonding, within a target protein binding site. Naphthyridine derivatives have demonstrated significant research value across multiple therapeutic areas. They have been explored as potent inhibitors of various biological targets, including Janus Kinase (JAK) enzymes for the treatment of inflammatory diseases like ulcerative colitis , and Phosphodiesterase 10A (PDE10A) for central nervous system disorders such as schizophrenia . Other research highlights their potential in cardiovascular applications, with some naphthyridinone derivatives being developed for the treatment of arrhythmia . Furthermore, structurally similar benzo-fused naphthyridines have shown promising antitumor and cytotoxic activities, underscoring the scaffold's relevance in oncology research . This compound is intended for use by qualified researchers as a synthetic building block to develop novel bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

5,7-dichloro-1,6-naphthyridin-3-ol

InChI

InChI=1S/C8H4Cl2N2O/c9-7-2-6-5(8(10)12-7)1-4(13)3-11-6/h1-3,13H

InChI Key

ITTKCNXMWGQWAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=CC(=NC(=C21)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1,6-naphthyridin-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,6-dichloropyridine.

    Cyclization: The precursor undergoes cyclization to form the naphthyridine core. This step often involves the use of strong bases or acids as catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1,6-naphthyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the naphthyridine core.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 3-keto-1,6-naphthyridine derivatives.

    Reduction: Formation of dechlorinated naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

5,7-Dichloro-1,6-naphthyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,6-naphthyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 5,7-Dichloro-1,6-naphthyridin-3-ol, highlighting differences in substituents, reactivity, and applications:

Compound Name CAS No. Molecular Formula Key Substituents Key Properties References
This compound 2051921-27-6 C₈H₄Cl₂N₂O Cl (5,7), -OH (3) Selective Suzuki coupling at C5; moderate stability under inert conditions
5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one 69042-30-4 C₇H₃Cl₂N₃O Cl (5,7), lactam (4) Higher polarity due to lactam ring; potential kinase inhibition activity
4,6,8-Trichloro-1,7-naphthyridine 15944-34-0 C₈H₃Cl₃N₂ Cl (4,6,8) Enhanced electron deficiency; limited solubility in polar solvents
7-Chloro-1,8-naphthyridin-2-ol 23616-33-3 C₈H₅ClN₂O Cl (7), -OH (2) Reduced steric hindrance at C2; potential antimicrobial activity
4-Iodo-1,5-naphthyridin-3-ol 1246088-57-2 C₈H₅IN₂O I (4), -OH (3) Electrophilic reactivity at C4; interest in radiopharmaceuticals
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol HCl 1820665-47-1 C₈H₁₁ClN₂O Saturated ring, -OH (3), HCl salt Improved aqueous solubility; potential CNS-targeting drug candidate

Physical and Stability Profiles

  • Thermal Stability : Chlorinated naphthyridines generally exhibit moderate thermal stability, but decomposition risks increase under prolonged exposure to light or moisture .

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